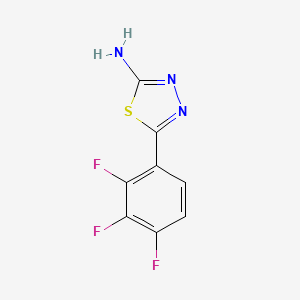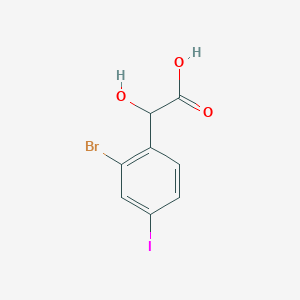
4-Oxazolecarboxylic acid, 2-(4-fluorophenyl)-5-methyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylate is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a fluorophenyl group, a methyloxazole ring, and an ethyl ester functional group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl acetoacetate.
Formation of the Oxazole Ring: The key step involves the cyclization of the intermediate compounds to form the oxazole ring. This can be achieved through various cyclization reactions, such as the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a dehydrating agent like phosphorus oxychloride.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be done using reagents like ethanol and sulfuric acid under reflux conditions.
Industrial Production Methods: Industrial production of Ethyl 2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Ethyl 2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
科学的研究の応用
Ethyl 2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Ethyl 2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-Chlorophenyl)-5-methyloxazole-4-carboxylate: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate:
Ethyl 2-(4-Methylphenyl)-5-methyloxazole-4-carboxylate: The methyl group may alter the compound’s steric and electronic properties, leading to different reactivity and biological effects.
The uniqueness of Ethyl 2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
51655-76-6 |
|---|---|
分子式 |
C13H12FNO3 |
分子量 |
249.24 g/mol |
IUPAC名 |
ethyl 2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-12(15-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 |
InChIキー |
IZAQHUBRLSKBES-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)











